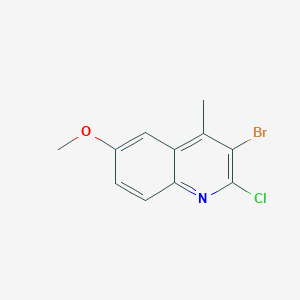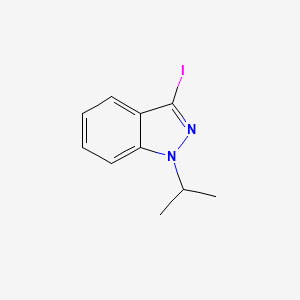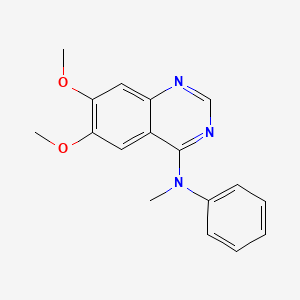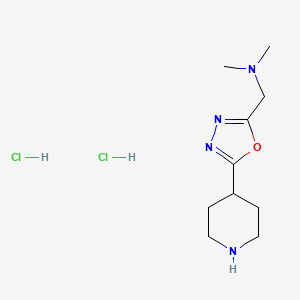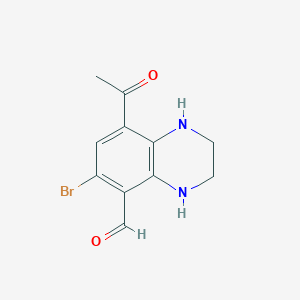
8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₁₁BrN₂O₂. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde typically involves the bromination of a quinoxaline derivative followed by acetylation and formylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, acetic anhydride for acetylation, and formylating agents such as Vilsmeier-Haack reagent for introducing the aldehyde group .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reduction: 8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-methanol
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group may play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
- 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
- 8-Acetyl-6-chloro-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
Uniqueness
8-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde is unique due to the presence of both the bromine atom and the acetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
89334-32-7 |
|---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
8-acetyl-6-bromo-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H11BrN2O2/c1-6(16)7-4-9(12)8(5-15)11-10(7)13-2-3-14-11/h4-5,13-14H,2-3H2,1H3 |
InChI Key |
QHOUORLMFJGJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=C1NCCN2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


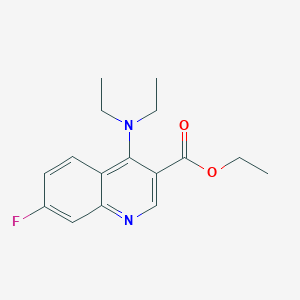
![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8-chloro-9-(phenylthio)-](/img/structure/B11839163.png)

